molecular formula C23H28N4O3 B2707279 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891095-78-6

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2707279
CAS No.: 891095-78-6
M. Wt: 408.502
InChI Key: JZEAWJCTUHCQOU-UHFFFAOYSA-N
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Description

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Biochemical Analysis

Biochemical Properties

It has been reported that a similar compound, a NAF-derived α1D/1A antagonist, exhibits high subtype-selectivity to both α1D and α1A . This suggests that 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

In vitro studies have shown that a similar compound, HJZ-12, exhibits significant cell viability inhibition and apoptotic induction in BPH-1 cell line . This suggests that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that similar compounds can induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield amines or hydrocarbons.

Scientific Research Applications

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has several scientific research applications:

Properties

IUPAC Name

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-30-21-9-5-8-20(15-21)27-17-19(14-22(27)28)24-23(29)26-12-10-25(11-13-26)16-18-6-3-2-4-7-18/h2-9,15,19H,10-14,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEAWJCTUHCQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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